Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H16N4O3/c1-3-23-16(21)12-9-18-14-8-13(19-20(14)15(12)17)10-4-6-11(22-2)7-5-10/h4-9H,3,17H2,1-2H3 |
InChI Key |
OVPWTFVIJXHNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)OC)N=C1)N |
Origin of Product |
United States |
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